

A Comprehensive Spectroscopic Guide to (2-Methoxyphenyl)hydrazine Monohydrochloride

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Compound of Interest

Compound Name: 2-Methoxyphenylhydrazine
Hydrochloride

Cat. No.: B7723240

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Methoxyphenyl)hydrazine Monohydrochloride

(2-Methoxyphenyl)hydrazine monohydrochloride (CAS No: 6971-45-5) is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its utility as a precursor for the synthesis of various heterocyclic compounds, notably indoles via the Fischer indole synthesis, makes it a valuable building block in the development of novel therapeutic agents. Given its role in complex molecular construction, a thorough and unambiguous characterization is paramount. This guide provides an in-depth analysis of its spectral signature using a multi-technique approach, ensuring a comprehensive understanding of its molecular architecture.

Below is a diagram illustrating the chemical structure of (2-Methoxyphenyl)hydrazine monohydrochloride.

Caption: Structure of (2-Methoxyphenyl)hydrazine monohydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule, offering insights into their connectivity and spatial relationships.

Experimental Protocol:

A sample of (2-Methoxyphenyl)hydrazine monohydrochloride is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of solubilizing the salt and avoiding exchange of the labile amine and ammonium protons. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0	Singlet	3H	-NH ₃ ⁺
~7.05	Multiplet	1H	Ar-H
~6.88	Multiplet	3H	Ar-H
~3.70	Singlet	3H	-OCH ₃

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The downfield signal around 10.0 ppm is characteristic of the three acidic protons of the hydrazinium cation (-NH₃⁺), broadened by quadrupole coupling with the nitrogen atom and exchange with any residual water in the solvent. The aromatic region between 6.88 and 7.05 ppm integrates to four protons, consistent with a disubstituted benzene ring. The complexity of the multiplets arises from the ortho-substitution pattern, leading to overlapping signals. The

sharp singlet at approximately 3.70 ppm, integrating to three protons, is unequivocally assigned to the methoxy (-OCH₃) group protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Summary:

Chemical Shift (δ) ppm	Assignment
~155.0	Ar-C (C-O)
~139.0	Ar-C (C-N)
~117.5	Ar-CH
~114.5	Ar-CH
~55.5	-OCH ₃

Note: Chemical shifts for the remaining two aromatic CH carbons are also expected in the 114-125 ppm range.

Interpretation and Causality:

The carbon attached to the electron-donating methoxy group (Ar-C-O) is deshielded and appears at the lowest field in the aromatic region, around 155.0 ppm. Conversely, the carbon bonded to the hydrazine group (Ar-C-N) is found at approximately 139.0 ppm. The signals for the four aromatic methine carbons (Ar-CH) appear in the range of 114-125 ppm. The upfield signal at roughly 55.5 ppm is characteristic of the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol:

A solid sample of (2-Methoxyphenyl)hydrazine monohydrochloride is finely ground and intimately mixed with dry potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Strong, Broad	N-H and C-H stretching
~1600, ~1500	Medium-Strong	Aromatic C=C stretching
~1250	Strong	C-O stretching (asymmetric)
~1020	Medium	C-O stretching (symmetric)
~750	Strong	Ortho-disubstituted benzene C-H bending

Interpretation and Causality:

The broad and intense absorption in the 3400-2800 cm⁻¹ region is a composite of N-H stretching vibrations from the hydrazinium group and C-H stretching from the aromatic ring and methoxy group. The presence of the hydrochloride salt results in a complex and broadened N-H stretching pattern. The sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. The strong band at approximately 1250 cm⁻¹ is assigned to the asymmetric C-O stretching of the aryl ether, while the band around 1020 cm⁻¹ corresponds to the symmetric C-O stretching. The strong absorption peak at about 750 cm⁻¹ is a key indicator of the ortho-disubstitution pattern on the

benzene ring, arising from the out-of-plane C-H bending vibrations of adjacent hydrogen atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol:

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is introduced into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Summary:

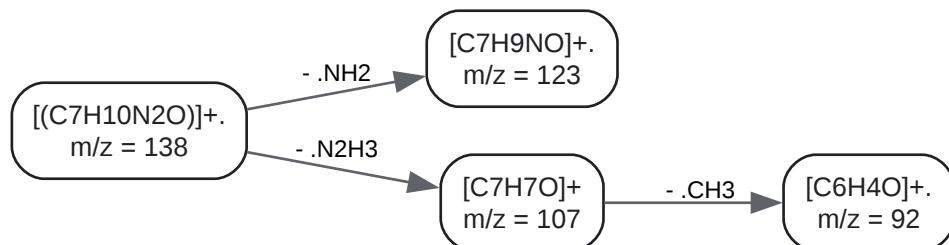
m/z	Possible Fragment
138	$[M - HCl]^+$ (Molecular ion of the free base)
123	$[M - HCl - NH]^+$
107	$[M - HCl - N_2H_3]^+$
92	$[C_6H_4O]^+$
77	$[C_6H_5]^+$

Interpretation and Causality:

The mass spectrum will show the molecular ion of the free base, (2-methoxyphenyl)hydrazine, at an m/z of 138, as the hydrochloride salt will dissociate under the high vacuum and temperature conditions of the experiment. A key fragmentation pathway involves the loss of a nitrogen-containing radical. For instance, the loss of NH results in a fragment at m/z 123. A significant peak is often observed at m/z 107, corresponding to the loss of the entire hydrazine

side chain as a radical. Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 92 and 77.

The fragmentation pathway can be visualized as follows:



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

Experimental Protocol:

A dilute solution of (2-Methoxyphenyl)hydrazine monohydrochloride is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

Data Summary:

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~240	High	$\pi \rightarrow \pi$
~290	Moderate	$n \rightarrow \pi$

Interpretation and Causality:

The spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. The more intense band at a shorter wavelength (around 240 nm) is attributed to a $\pi \rightarrow \pi^*$ transition within the aromatic system. The methoxy and hydrazine substituents act as auxochromes, shifting this absorption to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. The less intense band at a longer wavelength (around 290 nm) is likely due to an $n \rightarrow \pi^*$ transition involving the non-bonding electrons on the nitrogen and oxygen atoms.

Conclusion: A Multi-faceted Analytical Approach for Confident Characterization

The comprehensive spectroscopic analysis of (2-Methoxyphenyl)hydrazine monohydrochloride presented in this guide demonstrates the power of a multi-technique approach for unambiguous structural elucidation and quality assessment. By integrating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The detailed protocols and interpretations provided herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the reliable and efficient development of new chemical entities.

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